

Preclinical Toxicological Profile of Metiazinic Acid: A Review of Available Data

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Compound of Interest

Compound Name: *Metiazinic Acid*

Cat. No.: *B1676494*

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An in-depth analysis of the preclinical safety data for the non-steroidal anti-inflammatory drug, **Metiazinic acid**, reveals a significant reliance on foundational studies conducted in the late 1960s. While a comprehensive toxicological assessment was reportedly performed, access to the detailed quantitative data and experimental protocols from these seminal studies is limited in publicly available literature. This technical guide synthesizes the accessible information to provide a profile of **Metiazinic acid**'s preclinical toxicology.

Metiazinic acid, a phenothiazine derivative, has been investigated for its anti-inflammatory properties. The core of its preclinical toxicological evaluation appears to be a comprehensive study published in 1969 by L. Julou and colleagues in the journal *Arzneimittelforschung*. This pivotal study is referenced as the primary source for much of the safety data, although the full text and its detailed findings are not widely accessible.

Acute Toxicity

Limited quantitative data is available for the acute toxicity of **Metiazinic acid**. The primary findings are summarized below.

Table 1: Acute Toxicity of **Metiazinic Acid**

Species	Route of Administration	LD50 Value	Reference
Mouse	Oral	800 mg/kg	(Joulou et al., 1969)
Rat	Oral	~500 mg/kg	(Joulou et al., 1969)

Experimental Protocols

Detailed experimental protocols for these acute toxicity studies are not available in the public domain. Standard acute toxicity studies of that era typically involved the administration of a single dose of the test substance to animals, followed by a 14-day observation period for signs of toxicity and mortality. Key parameters observed would have included changes in body weight, clinical signs of toxicity, and gross pathological findings at necropsy.

Repeated-Dose Toxicity, Reproductive and Developmental Toxicity, Genotoxicity, and Carcinogenicity

The 1969 study by Julou et al. reportedly encompassed a broad range of toxicological assessments in various species, including mice, rats, dogs, rabbits, and guinea pigs. The scope of this research is suggested by the indexing terms associated with the publication, which include "Abnormalities, Drug-Induced," "Anemia/chemically induced," "Gastrointestinal Hemorrhage/chemically induced," "Kidney/drug effects," and "Liver/drug effects."

However, specific quantitative data from these sub-chronic, chronic, reproductive, developmental, genotoxicity, and carcinogenicity studies are not detailed in accessible literature. Therefore, it is not possible to construct the comprehensive data tables and experimental protocols as requested.

Visualizations

Due to the absence of detailed information on signaling pathways or complex experimental workflows in the available literature, the creation of meaningful diagrams using Graphviz is not feasible at this time. A basic workflow for a standard acute toxicity study is presented below for illustrative purposes.



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Caption: Generalized workflow for an acute oral toxicity study.

In conclusion, while historical records indicate that **Metiazinic acid** underwent extensive preclinical toxicological evaluation, the detailed results and methodologies of these studies are not readily available in the public scientific literature. The acute toxicity data points to moderate toxicity following oral administration in rodents. A comprehensive understanding of the full preclinical safety profile would necessitate access to the original, detailed study reports.

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